molecular formula C10H13NO B2713928 N-Methyl-2-(o-tolyl)acetamide CAS No. 909373-25-7

N-Methyl-2-(o-tolyl)acetamide

Cat. No.: B2713928
CAS No.: 909373-25-7
M. Wt: 163.22
InChI Key: SPPQKSSJXFFPLY-UHFFFAOYSA-N
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Description

N-Methyl-2-(o-tolyl)acetamide is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.2163 g/mol . It is also known as N-methyl-o-acetotoluidide. This compound is part of the acetamide family, which is characterized by the presence of an acetamide group (CH3CONH-) attached to an aromatic ring.

Properties

IUPAC Name

N-methyl-2-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-5-3-4-6-9(8)7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPQKSSJXFFPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-2-(o-tolyl)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-methylphenylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Solvent-free methods and the use of green chemistry principles are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(o-tolyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds .

Scientific Research Applications

Chemical Reactions

The compound exhibits various reactivity patterns:

  • Oxidation : Can be oxidized to form N-oxide derivatives.
  • Reduction : Capable of being reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
  • Substitution : Undergoes electrophilic substitution reactions on the aromatic ring, leading to diverse substituted derivatives.

Scientific Research Applications

N-Methyl-2-(o-tolyl)acetamide is used in several research domains:

Organic Chemistry

  • Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Utilized in the development of new synthetic methodologies due to its unique structural features.
  • Anti-inflammatory Properties : Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For instance, related acetamides demonstrated a 61.36% inhibition rate in anti-inflammatory assays.
  • Analgesic Effects : In vivo studies indicate potential analgesic properties based on reduced pain responses in animal models subjected to thermal stimuli.
  • Antidiabetic Activity : Emerging evidence suggests that acetamides can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, although specific data for this compound is limited .

Industrial Applications

  • Used in the production of dyes and pigments.
  • Investigated for its role in developing new materials and chemical processes that align with green chemistry principles.

Case Studies and Research Findings

Several studies have focused on the biological activities and synthetic applications of this compound:

  • A study evaluating the anti-inflammatory activity of various acetamide derivatives found that certain compounds structurally related to this compound exhibited promising results against COX enzymes.
  • Research on related compounds has suggested potential analgesic effects, with significant reductions in pain responses observed in controlled experiments.

Mechanism of Action

The mechanism of action of N-Methyl-2-(o-tolyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(o-tolyl)acetamide is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s physical properties, such as melting point and solubility, as well as its interactions with biological targets .

Biological Activity

N-Methyl-2-(o-tolyl)acetamide is an organic compound belonging to the acetamide class, notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

This compound can be represented by the following structural formula:

C10H13NO\text{C}_{10}\text{H}_{13}\text{N}O

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes involved in inflammatory processes. Notably, compounds similar to this compound have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation and pain responses.

1. Anti-inflammatory Activity

Research indicates that derivatives of acetamides exhibit significant anti-inflammatory properties. In a study evaluating various acetamide derivatives, compounds structurally related to this compound showed promising results in inhibiting COX-2 activity, thereby reducing inflammation and pain responses. For instance, a related compound demonstrated a 61.36% inhibition rate in an anti-inflammatory assay .

2. Analgesic Activity

The analgesic potential of this compound has been inferred from studies on similar compounds. In vivo assays indicated that certain derivatives exhibited significant analgesic effects, evidenced by reduced paw licking responses in animal models subjected to thermal stimuli .

3. Antidiabetic Properties

Emerging studies suggest that acetamides can also exhibit antidiabetic activity by inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. Although specific data on this compound is limited, related compounds have shown IC50 values indicating strong inhibitory effects against α-glucosidase .

Table 1: Summary of Biological Activities of Acetamide Derivatives

Compound NameActivity TypeIC50/EffectivenessReference
2-Phenoxy-N-(o-tolyl)acetamideAnalgesicHighest at 4.9 sec (paw lick)
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoateAnti-inflammatory61.36% inhibition
N-PhenylacetamideAntidiabeticIC50 = 750 µM (control)

Cytotoxicity and Safety Profile

In vitro cytotoxicity assays are essential for evaluating the safety profile of compounds like this compound. Various assays such as MTT and LDH release tests are employed to assess cell viability and membrane integrity. These studies are crucial for determining the therapeutic index of potential drug candidates .

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